4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-21-13-6-4-12(5-7-13)19-16(17(22-2)18(19)20)11-3-8-14-15(9-11)24-10-23-14/h3-9,16-17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVSCTTUPLLAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(N(C1=O)C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Methoxy Group: Methoxylation can be performed using methyl iodide and a suitable base such as potassium carbonate.
Azetidinone Formation: The azetidinone ring can be synthesized via a [2+2] cycloaddition reaction involving a ketene and an imine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Synthetic Routes and Cycloaddition Reactions
The compound is synthesized via [2+2] cycloaddition, a hallmark method for β-lactam formation. Key steps include:
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Staudinger Synthesis : Reaction of imines with ketenes under basic conditions (e.g., triethylamine) to form the azetidinone ring .
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Microwave-Assisted Optimization : Solvent-free conditions with molecular iodine (10 mol%) yield up to 91% efficiency (Table 1) .
Methoxy Group Demethylation
The methoxy substituents undergo regioselective demethylation under acidic conditions (e.g., cerium ammonium nitrate, CAN), yielding hydroxyl derivatives . This reaction is critical for generating bioactive intermediates.
Azetidinone Ring-Opening
The β-lactam ring reacts with nucleophiles (e.g., hydrazine) to form β-amino acids. Hydrolysis under acidic or enzymatic conditions proceeds via C-N bond cleavage, retaining stereochemistry (confirmed by X-ray crystallography) .
Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling enables functionalization at the azetidinone’s 3-position. For example:
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Suzuki-Miyaura Coupling : Aryl boronic acids react with halogenated derivatives to introduce aryl groups .
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Microwave-Accelerated Reactions : Reduced reaction times (<5 minutes) with yields exceeding 80% .
Mechanistic Insights and Catalysis
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Iodine as a Lewis Acid : Facilitates demethylation of 2,5-dimethoxytetrahydrofuran, generating reactive dialdehydes for subsequent pyrrole formation (confirmed by ) .
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Stereochemical Control : Trans-azetidinones dominate in solventless conditions due to reduced steric hindrance .
Comparative Reactivity of Analogues
The compound’s unique dioxole ring enhances electrophilic substitution compared to simpler azetidinones. Key comparisons include:
Table 2: Reactivity of Azetidinone Analogues
| Compound | Reactivity Feature |
|---|---|
| 4-Phenyl-2-azetidinone | Prone to ring-opening with amines |
| 3-Methoxy-azetidinone | Stabilizes against hydrolysis |
| Target Compound (CID 3290997) | Enhanced aromatic electrophilic substitution |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of the compound exhibit potent anticancer properties. A specific derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 8 nM, indicating strong potential for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that certain derivatives possess high antitubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL . This suggests its potential use in treating bacterial infections.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing a series of azetidinones derived from the parent compound revealed their effectiveness against various cancer cell lines. The synthesis involved the reaction of aryl imines with acyl chlorides under controlled conditions to yield compounds that were subsequently tested for biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation delved into the structure-activity relationships of the synthesized compounds. By modifying substituents on the azetidinone core, researchers were able to identify key structural features that enhanced biological activity, leading to optimized candidates for further pharmacological studies .
Mechanism of Action
The mechanism of action of 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The azetidinone ring can act as a reactive site, forming covalent bonds with target proteins, thereby inhibiting their function. The benzo[d][1,3]dioxole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the β-Lactam Ring
Compound (±)-8 (trans-4-(Benzo[d][1,3]dioxol-5-yl)-3-(4-fluorophenyl)azetidin-2-one)
- Key Differences :
- Position 3: 4-Fluorophenyl (electron-withdrawing) vs. 3-methoxy (electron-donating) in the target compound.
- Position 1: Piperidin-4-yl group vs. 4-methoxyphenyl.
- The 4-methoxyphenyl group in the target compound improves solubility in polar aprotic solvents compared to the piperidine moiety in (±)-8 .
Compound Ij (1-(4-Methoxyphenyl)-4-(3-((triisopropylsilyl)oxy)prop-1-yn-1-yl)azetidin-2-one)
- Key Differences :
- Position 4: Triisopropylsilyl-protected propargyl group vs. benzo[d][1,3]dioxolane.
- Implications :
Electronic and Steric Effects
- Notable Trends: Electron-donating groups (e.g., methoxy) at position 3 stabilize the β-lactam ring against hydrolysis. Bulky substituents at position 4 (e.g., benzodioxolane) reduce reactivity but enhance binding affinity in hydrophobic enzyme pockets .
Biological Activity
The compound 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound, focusing on its anti-cancer properties and other pharmacological effects.
- Molecular Formula : C20H24O4
- Molecular Weight : 328.4022 g/mol
- CAS Number : 107534-93-0
The structure consists of a benzo[d]dioxole moiety attached to an azetidinone ring, which is known to enhance biological activity through various mechanisms.
Anti-Cancer Activity
Recent studies have highlighted the anti-proliferative effects of compounds similar to This compound . For instance, a related compound was evaluated for its anti-cancer properties against human esophageal squamous cell carcinoma (ESCC) lines:
| Compound | Cell Line | IC50 (μM) | Comparison to 5-Fluorouracil (μM) |
|---|---|---|---|
| 4e | Ec9706 | 8.23 | 23.26 |
| Eca109 | 16.22 | 30.25 |
The results indicate that this compound exhibits significantly lower IC50 values compared to the standard chemotherapeutic agent 5-Fluorouracil , suggesting enhanced potency and potential as a therapeutic agent against ESCC .
The proposed mechanism of action for compounds in this class involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This is facilitated by the interaction of the compound with cellular signaling pathways that regulate cell survival and death.
Synthesis and Evaluation
A study synthesized various benzo[d][1,3]dioxole derivatives, including those structurally similar to This compound , and evaluated their biological activities. These compounds were assessed for their ability to inhibit cancer cell proliferation, demonstrating promising results in vitro .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzodioxole ring can significantly influence biological activity. The presence of methoxy groups enhances lipophilicity and may improve cellular uptake, leading to increased efficacy against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one, and what key intermediates are involved?
- Answer : The compound is typically synthesized via cyclocondensation of substituted benzophenones with azetidine precursors. Key intermediates include 4-(benzo[d][1,3]dioxol-5-yl)benzaldehyde and substituted azetidinone derivatives. For example, analogous methods involve coupling 4-methoxyphenyl groups with benzo[d][1,3]dioxole moieties under basic conditions, followed by cyclization . Optimization of reaction time (e.g., 12–24 hours) and temperature (60–80°C) is critical for yield improvement.
Q. How can researchers ensure accurate structural elucidation of this compound using spectroscopic techniques?
- Answer : A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential. For instance:
- -NMR can confirm methoxy groups (δ 3.8–4.0 ppm) and azetidinone ring protons (δ 4.5–5.5 ppm).
- IR spectroscopy identifies carbonyl stretching (1650–1750 cm) and ether linkages (C-O-C, 1200–1300 cm).
- X-ray crystallography (if crystalline) provides definitive stereochemical assignments, as demonstrated for structurally similar azetidinones .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Answer : Based on safety data for analogous compounds:
- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
- Store in airtight containers at 2–8°C, away from oxidizing agents.
- Follow waste disposal protocols for halogenated solvents used in synthesis (e.g., dichloromethane) .
Advanced Research Questions
Q. What strategies can be employed to optimize the synthetic yield of this compound under varying reaction conditions?
- Answer : Design of Experiments (DoE) methodologies, such as factorial design, can optimize parameters. For example:
- Variables : Temperature, catalyst loading (e.g., p-toluenesulfonic acid), and solvent polarity.
- Response : Yield (%) monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
- A study on similar azetidinones achieved a 15% yield increase by adjusting catalyst concentration from 5 mol% to 10 mol% .
Q. How do structural modifications at specific positions of the azetidin-2-one core affect the compound's bioactivity, based on existing SAR studies?
- Answer : SAR data for related compounds (e.g., benzo[d]thiazol derivatives) suggest:
- Methoxy group at C3 : Enhances lipophilicity, improving membrane permeability (e.g., IC reduction from 19 µM to 5 µM in Sp2 assays) .
- Substitution on the benzo[d][1,3]dioxole ring : Electron-withdrawing groups (e.g., nitro) decrease activity, while electron-donating groups (e.g., methyl) enhance binding affinity .
Q. What methodological approaches are used to resolve contradictions in reported bioactivity data across different studies?
- Answer : Meta-analytical frameworks and standardized assay protocols are critical. For example:
- Normalization : Use internal controls (e.g., cisplatin in cytotoxicity assays) to calibrate inter-lab variability.
- Statistical validation : Apply ANOVA to compare datasets, as seen in split-split plot designs for phenolic compound analysis .
- Replicate studies under harmonized conditions (e.g., pH 7.4 buffer, 37°C incubation) to isolate confounding variables.
Q. How can computational chemistry methods, such as DFT calculations, aid in understanding the electronic properties of this compound?
- Answer : Density Functional Theory (DFT) predicts:
- HOMO-LUMO gaps : Correlate with reactivity (e.g., smaller gaps indicate higher electrophilicity).
- Charge distribution : Methoxy groups donate electron density to the azetidinone ring, stabilizing intermediates in nucleophilic reactions .
- Docking studies : Simulate interactions with biological targets (e.g., COX-2 enzyme) to prioritize synthetic analogs for testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
